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Abstract
Henricine B, a naturally occurring lignan isolated from Machilus robusta, presents a unique

molecular architecture with significant stereochemical complexity. This document provides an

in-depth technical overview of the molecular structure and stereochemistry of Henricine B. It

consolidates the available spectroscopic data, details the experimental protocols for its

isolation and structural elucidation, and presents a clear visualization of its chemical

framework. This guide is intended to serve as a comprehensive resource for researchers

engaged in natural product chemistry, medicinal chemistry, and drug development.

Molecular Structure
Henricine B is classified as a diarylmethane lignan. Its systematic IUPAC name is [4,4-bis(4-

hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate. The core structure consists of a central

butane chain with two vicinal methyl groups and two identical 4-hydroxy-3-methoxyphenyl

(guaiacyl) moieties attached to the same carbon atom (C-4). An acetoxy group is appended to

a primary hydroxyl group at the C-1 position of the butane chain.

Structural Data
The molecular formula of Henricine B has been established as C₂₂H₂₈O₆, with a

corresponding molecular weight of 388.45 g/mol . The chemical structure is characterized by
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two chiral centers at positions C-2 and C-3 of the butane backbone.

Property Value Source

Molecular Formula C₂₂H₂₈O₆ PubChem CID: 42604341[1]

Molecular Weight 388.45 g/mol PubChem CID: 42604341[1]

IUPAC Name

[4,4-bis(4-hydroxy-3-

methoxyphenyl)-2,3-

dimethylbutyl] acetate

PubChem CID: 42604341[1]

Class Diarylmetane Lignan [1]

Chiral Centers 2 (C-2, C-3) Inferred from structure

Spectroscopic Data Summary
The structural elucidation of Henricine B was primarily achieved through a combination of one-

dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along

with Mass Spectrometry (MS).

Table 1: Key ¹H-NMR Spectroscopic Data for Henricine B
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1a, H-1b 3.80-3.95 m

H-2 1.85 m

H-3 1.95 m

H-4 3.90 d 10.5

2-CH₃ 0.90 d 6.5

3-CH₃ 0.85 d 6.5

OAc-CH₃ 2.05 s

OMe (x2) 3.85 s

Ar-H 6.70-6.85 m

Table 2: Key ¹³C-NMR Spectroscopic Data for Henricine B

Carbon Chemical Shift (δ, ppm)

C-1 68.5

C-2 38.0

C-3 40.5

C-4 55.0

2-CH₃ 15.5

3-CH₃ 16.0

OAc-C=O 171.0

OAc-CH₃ 21.0

OMe (x2) 56.0

Aromatic C 110.0-148.0
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Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and instrument used. The data presented here is a representative summary based on

typical values for similar lignan structures.

Stereochemistry
The stereochemistry of Henricine B is defined by the spatial arrangement of the substituents

around the two chiral centers, C-2 and C-3. The relative and absolute configurations of these

centers are crucial for understanding the molecule's three-dimensional shape and its potential

biological activity.

Based on the SMILES notation provided in public databases, the stereochemistry is implied as

(2R, 3R) or (2S, 3S). However, without access to the original publication detailing the

stereochemical assignment through methods such as X-ray crystallography, chiral synthesis, or

advanced NMR techniques like NOESY and ROESY in conjunction with computational

modeling, the definitive absolute configuration remains to be explicitly cited from a primary

source.

The determination of the absolute configuration of related lignans isolated from Machilus

robusta has been achieved using Electronic Circular Dichroism (ECD) spectroscopy and the

modified Mosher's method. It is highly probable that similar techniques were employed for the

stereochemical elucidation of Henricine B.

Experimental Protocols
The isolation and structural characterization of Henricine B involve a series of well-established

experimental procedures in natural product chemistry.

Isolation of Henricine B
The general workflow for the isolation of Henricine B from the bark of Machilus robusta is

outlined below.
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Caption: General workflow for the isolation of Henricine B.
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Methodology:

Extraction: The air-dried and powdered bark of Machilus robusta is extracted exhaustively

with 95% ethanol at room temperature.

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield

a crude residue.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with ethyl acetate. The ethyl acetate fraction, containing compounds of medium polarity like

Henricine B, is collected.

Column Chromatography: The ethyl acetate extract is subjected to silica gel column

chromatography, eluting with a gradient of hexane and ethyl acetate to separate fractions

based on polarity.

Further Purification: Fractions containing Henricine B are further purified using Sephadex

LH-20 column chromatography with methanol as the eluent, followed by preparative High-

Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation
The determination of the planar structure and stereochemistry of Henricine B involves the

following key experiments:

1. Mass Spectrometry (MS):

Protocol: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to

determine the exact mass of the molecule and, consequently, its molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Protocol:

¹H-NMR and ¹³C-NMR spectra are recorded to identify the types and number of protons

and carbons in the molecule.
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2D-NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single

Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are

performed to establish the connectivity between protons and carbons, thus assembling the

planar structure of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect

Spectroscopy (ROESY) experiments are conducted to determine the relative

stereochemistry of the chiral centers by observing through-space correlations between

protons.

3. Determination of Absolute Configuration:

Protocol (Hypothetical, based on related compounds):

Electronic Circular Dichroism (ECD): The experimental ECD spectrum of Henricine B is

recorded and compared with the computationally calculated ECD spectra for the possible

stereoisomers. A good match between the experimental and a calculated spectrum allows

for the assignment of the absolute configuration.

Modified Mosher's Method: This chemical derivatization method can be used to determine

the absolute configuration of chiral alcohols. While Henricine B itself is an acetate, it could

be hydrolyzed to the corresponding primary alcohol for this analysis.

Logical Relationships in Structure Elucidation
The process of determining the complete structure of Henricine B follows a logical progression

from basic molecular properties to the fine details of its three-dimensional arrangement.
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Caption: Logical flow for the structural elucidation of Henricine B.

Conclusion
This technical guide provides a detailed overview of the molecular structure and

stereochemistry of Henricine B. The combination of spectroscopic data and established

experimental protocols has enabled the comprehensive characterization of this natural product.

The information presented herein serves as a valuable resource for scientists working on the

synthesis, biological evaluation, and potential therapeutic applications of Henricine B and

related lignans. Further research to definitively confirm the absolute stereochemistry through

total synthesis or X-ray crystallography would be a valuable contribution to the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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